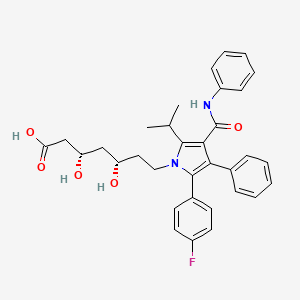
Benzamide, N-(2-chloro-5-(trifluoromethyl)phenyl)-2-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-(2-chloro-5-(trifluoromethyl)phenyl)-2-fluoro- is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
- Crystal Structures of Related Compounds : The crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides, including 3-fluorobenzamide, have been studied, revealing details about molecular conformation and dihedral angles between benzene rings (Suchetan et al., 2016).
Synthesis and Structural Characterization
- Synthesis and Crystal Structure : The synthesis and crystal structure of a closely related compound, 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide, has been described. Its novel crystal structure and preliminary herbicidal activity were also explored (Li et al., 2008).
- Synthesis of Thiourea Derivatives : A study on the synthesis and antibacterial properties of 2-chloro-5-fluoro-N-[dibenzyl carbamothioyl] benzamide thiourea provides insights into potential applications in antimicrobial research (Sapari et al., 2014).
Biological and Antipathogenic Activities
- Antitumor Activities : Research on novel imidazole acyl urea derivatives related to N-(2-chloro-5-(trifluoromethyl)phenyl)-2-fluoro-benzamide revealed significant antitumor activities, offering potential in cancer research (Zhu, 2015).
- Antibiofilm Properties : Acylthioureas, including those with trifluorophenyl groups, have been synthesized and shown to exhibit significant anti-pathogenic activity, especially against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011).
Chemical Reactions and Catalysis
- Palladium-Catalysed Arylations : A study on the regioselectivity of palladium-catalysed direct arylations in (poly)fluorobenzamides, including the influence of fluoro-substituents, contributes to understanding their role in synthetic chemistry (Laidaoui et al., 2016).
Fluorescence Enhancement and Probing
- Fluorescence Enhancement by Glibenclamide : The ability of Glibenclamide, a compound structurally related to benzamide derivatives, to enhance the fluorescence of erbium ions, suggests potential applications in biochemical probes and chromatography (Faridbod et al., 2009).
Eigenschaften
CAS-Nummer |
2802-85-9 |
|---|---|
Produktname |
Benzamide, N-(2-chloro-5-(trifluoromethyl)phenyl)-2-fluoro- |
Molekularformel |
C14H8ClF4NO |
Molekulargewicht |
317.66 g/mol |
IUPAC-Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-fluorobenzamide |
InChI |
InChI=1S/C14H8ClF4NO/c15-10-6-5-8(14(17,18)19)7-12(10)20-13(21)9-3-1-2-4-11(9)16/h1-7H,(H,20,21) |
InChI-Schlüssel |
IQQNCZDWYREVSB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)F |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)F |
Aussehen |
Solid powder |
Andere CAS-Nummern |
2802-85-9 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Benzamide, N-(2-chloro-5-(trifluoromethyl)phenyl)-2-fluoro- |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



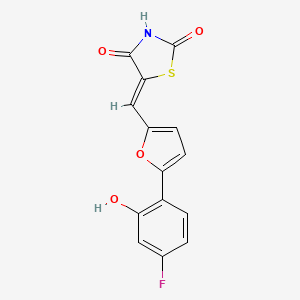
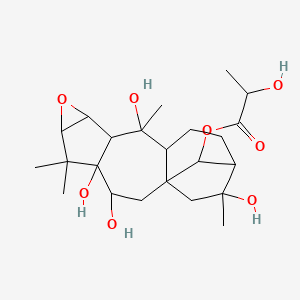
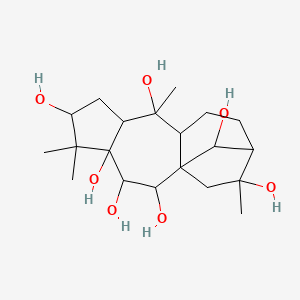
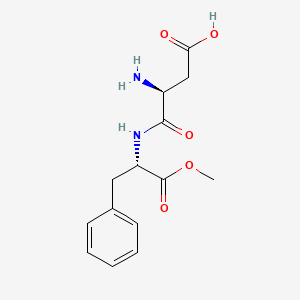
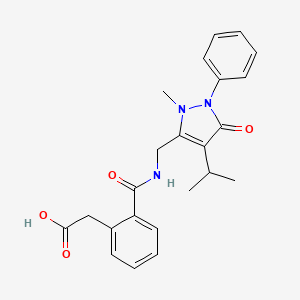
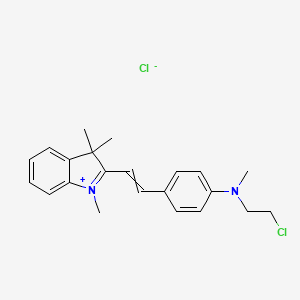
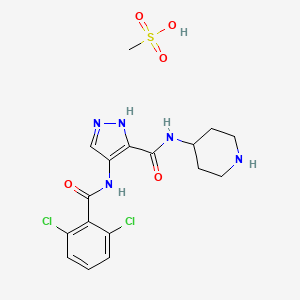
![4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B1666108.png)



![N-[5-(1-cyclopropyl-2,6-dioxo-3-propyl-7H-purin-8-yl)pyridin-2-yl]-N-methyl-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B1666114.png)

